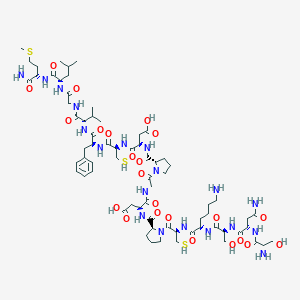
Scyliorhinin II (3-18)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scyliorhinin II (3-18) is a peptide that has been found in the skin of the small-spotted catshark (Scyliorhinus canicula). This peptide has been identified as a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has also been found to have anti-inflammatory properties and is being investigated for its potential use in treating various diseases.
Mécanisme D'action
Scyliorhinin II (Scyliorhinin II (3-18)) works by disrupting the bacterial cell membrane, leading to cell death. It does this by binding to the membrane and forming pores, which disrupt the membrane's integrity and allow the leakage of cellular contents. This mechanism of action is thought to be responsible for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial and anti-inflammatory properties, Scyliorhinin II (Scyliorhinin II (3-18)) has been found to have other biochemical and physiological effects. It has been shown to stimulate the release of insulin from pancreatic beta cells, making it a potential treatment for diabetes. It has also been found to have antifungal activity, making it a potential treatment for fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Scyliorhinin II (Scyliorhinin II (3-18)) in lab experiments is its broad-spectrum activity against bacteria. This makes it a useful tool for studying bacterial pathogenesis and developing new antimicrobial agents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Scyliorhinin II (Scyliorhinin II (3-18)). One area of focus is on developing new antimicrobial agents based on its structure and mechanism of action. Another area of focus is on investigating its potential use in treating inflammatory diseases and diabetes. Additionally, further research is needed to better understand its antifungal activity and potential use in treating fungal infections.
Méthodes De Synthèse
The synthesis of Scyliorhinin II (Scyliorhinin II (3-18)) involves a solid-phase peptide synthesis approach. This method involves the sequential addition of protected amino acids to a resin support, with each addition being activated by a coupling agent. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Applications De Recherche Scientifique
Scyliorhinin II (Scyliorhinin II (3-18)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
117354-73-1 |
|---|---|
Nom du produit |
Scyliorhinin II (3-18) |
Formule moléculaire |
C69H109N19O23S3 |
Poids moléculaire |
1668.9 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |
Clé InChI |
UWJWHWWYYBWSBA-AFKTXICNSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Autres numéros CAS |
117354-73-1 |
Séquence |
SNSKCPDGPDCFVGLM |
Synonymes |
scyliorhinin II (3-18) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



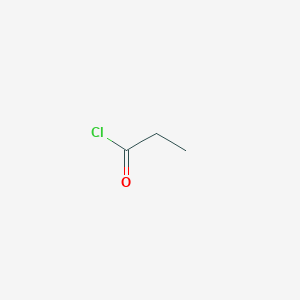
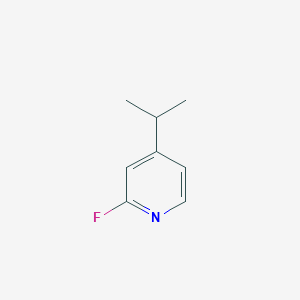
![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)
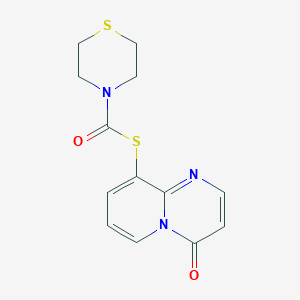
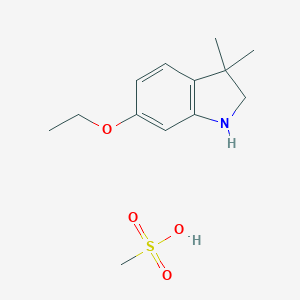
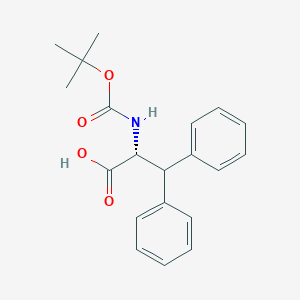
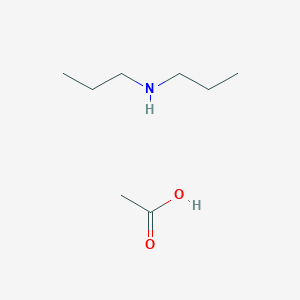
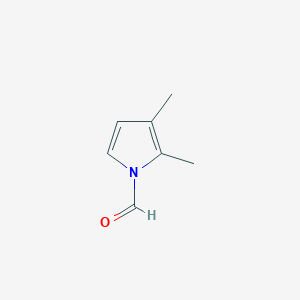
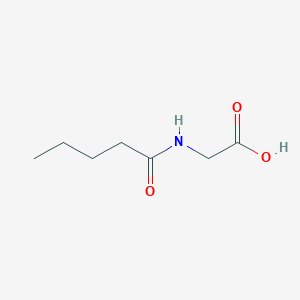
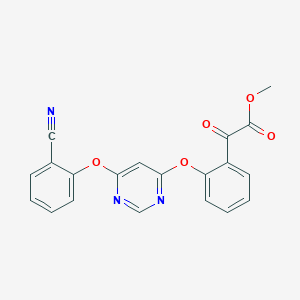


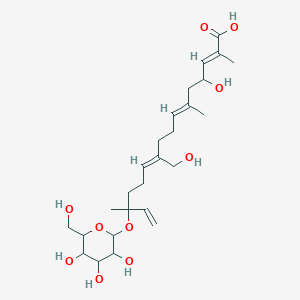
![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)